(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide
Description
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
(2S)-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H18N2O/c1-11-8-9-12-5-2-3-6-13(12)15(11)18-16(19)14-7-4-10-17-14/h2-3,5-6,8-9,14,17H,4,7,10H2,1H3,(H,18,19)/t14-/m0/s1 |
InChI Key |
MPVXJQZHFQGDDF-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CCCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Coupling of (S)-Pyrrolidine-2-Carboxylic Acid with 2-Methylnaphthalen-1-Amine
The most widely reported method involves activating (S)-pyrrolidine-2-carboxylic acid (IUPAC name: (2S)-pyrrolidine-2-carboxylic acid) using carbodiimide-based reagents, followed by amide bond formation with 2-methylnaphthalen-1-amine. In a representative procedure, equimolar amounts of (S)-pyrrolidine-2-carboxylic acid (1.0 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) are dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Hydroxybenzotriazole (HOBt, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added to suppress racemization and facilitate activation. After stirring for 20 minutes at 25°C, 2-methylnaphthalen-1-amine (1.0 equiv) is introduced, and the reaction proceeds for 12–18 hours. Workup involves sequential washing with 5% sodium bicarbonate and 1M HCl, followed by column chromatography (10–70% ethyl acetate/hexane) to isolate the product in 68–72% yield.
Critical Parameters for Yield Optimization
- Solvent Selection : Polar aprotic solvents like DCM or tetrahydrofuran (THF) improve reagent solubility, while dimethylformamide (DMF) accelerates reaction rates but complicates purification.
- Temperature Control : Reactions conducted above 30°C risk epimerization at the chiral center of the pyrrolidine ring, reducing enantiomeric excess (ee) to <90%.
- Catalyst Loading : Substoichiometric HOBt (0.1–0.2 equiv) suffices to minimize side reactions, though excess EDC ensures complete activation.
Alternative Pathways: Reductive Amination and Enzymatic Resolution
A patent by discloses a reductive amination approach using 2-methylpyrrolidine and 1-naphthaldehyde, though this method yields racemic mixtures requiring subsequent chiral separation. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) achieves >99% ee but suffers from low throughput (35–40% yield).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.85–7.45 (m, 6H, aromatic), 6.12 (s, 1H, NH), 4.32 (q, J = 6.8 Hz, 1H, pyrrolidine-CH), 3.45–3.20 (m, 2H, pyrrolidine-NCH₂), 2.55 (s, 3H, CH₃), 2.20–1.80 (m, 4H, pyrrolidine-CH₂).
- HRMS (ESI+): m/z calcd for C₁₆H₁₈N₂O [M+H]⁺ 255.1497, found 255.1493.
Industrial-Scale Production Considerations
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| EDC/HOBt Coupling | 68–72 | >99 | 12.50 | Pilot-scale |
| Reductive Amination | 40–45 | 50 | 8.20 | Lab-scale |
| Enzymatic Resolution | 35–40 | >99 | 22.80 | Nonviable |
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups on the naphthalene ring or pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights critical structural differences and their implications:
Impact of Substituents on Activity
- Naphthyl vs.
- Hydroxy Groups : The 4-hydroxy substituent in (2S,4R)-configured analogs () improves solubility and hydrogen-bonding capacity, which may influence receptor affinity or pharmacokinetics.
- Heterocyclic Modifications : Pyrimidinyl () and isoxazolyl/thiazolyl groups () introduce π-π stacking or hydrogen-bonding interactions, critical for target engagement in anthelmintic or anticancer activities.
Stereochemical Influence
- The (S)-configuration in the target compound contrasts with the (2R,4S)-configured analogue in . Stereochemistry dictates spatial orientation of functional groups, affecting binding to chiral biological targets. For example, the (2R,4S)-configured compound in showed significant apoptosis induction, suggesting enantioselective activity .
Research Findings and Data
Anthelmintic Activity
Anticancer Activity
- The (2R,4S)-configured pyrrolidine-2-carboxamide in induced apoptosis in HepG2 cells at 50 μM, with a 35% increase in late apoptosis compared to controls. Fluorinated groups may enhance cellular uptake and stability .
Biological Activity
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide, also referred to as HMNPC, is a compound derived from the combination of 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of HMNPC, presenting data from research studies, case studies, and relevant findings.
Research indicates that HMNPC exhibits significant interaction with various biological targets. It has been studied for its ability to modulate pathways involved in cell proliferation and apoptosis. The compound's structure suggests that it may interact with specific receptors or enzymes, influencing cellular responses.
Antitumor Activity
Neuroprotective Effects
HMNPC has also been investigated for its neuroprotective properties. In models of neurodegeneration, it was shown to reduce oxidative stress and prevent neuronal cell death. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
-
In Vitro Studies :
- A study conducted on human glioma cells revealed that treatment with HMNPC resulted in a significant increase in mitochondrial membrane fluidity and enhanced DNA synthesis, indicating its role in promoting cell growth under specific conditions .
- Another investigation showed that HMNPC could enhance mitochondrial mass in treated cells, suggesting its potential role in energy metabolism regulation .
- Animal Models :
Data Table: Summary of Biological Activities
Q & A
Q. How to validate antiviral potency discrepancies across assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
